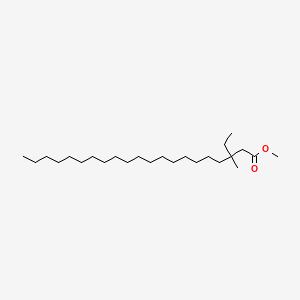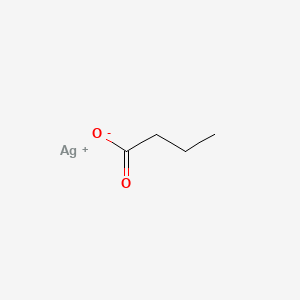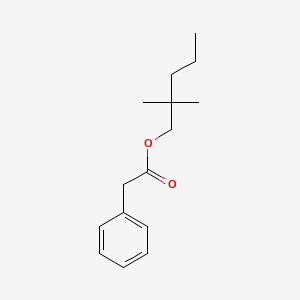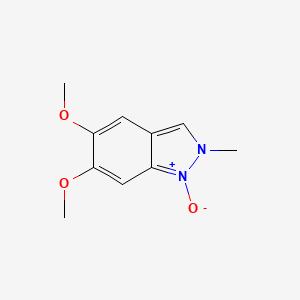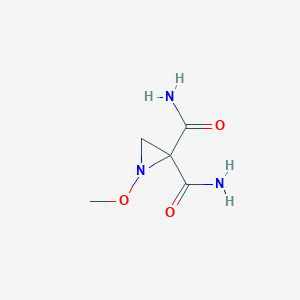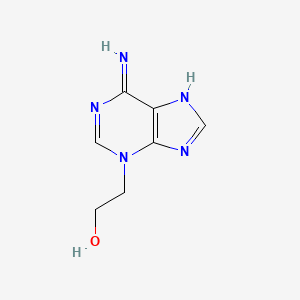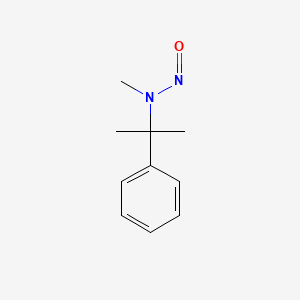
BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-: is an organic compound that belongs to the class of benzylamines. Benzylamines are characterized by the presence of a benzyl group attached to an amine functional group. This compound is notable for its nitroso group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitrosation of Benzylamine: The compound can be synthesized by the nitrosation of benzylamine using nitrous acid (HNO2) under acidic conditions. The reaction typically involves the formation of a diazonium intermediate, which subsequently reacts with nitrous acid to form the nitroso compound.
Reductive Amination: Another method involves the reductive amination of benzaldehyde with nitrosating agents in the presence of a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- often involves large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro compounds.
Reduction: Reduction of the nitroso group can yield amines or hydroxylamines, depending on the reducing agent used.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products:
Oxidation: Nitrobenzylamine derivatives.
Reduction: Benzylamine or hydroxylamine derivatives.
Substitution: Halogenated or nitrated benzylamine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Synthesis: Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO).
Medicine:
Drug Development: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Dyes and Pigments: Intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- involves its interaction with biological molecules, particularly enzymes. The nitroso group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Benzylamine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
N-Nitrosodimethylamine: Contains a nitroso group but differs in the alkyl substituents, leading to different reactivity and applications.
Phenylmethylamine: Similar structure but without the nitroso group, resulting in different chemical properties.
Propriétés
Numéro CAS |
68690-90-4 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-methyl-N-(2-phenylpropan-2-yl)nitrous amide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,12(3)11-13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
BPBDCNHXICBGIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




